m-Cresol, 6-nonyl- m-Cresol, 6-nonyl- m-Cresol, 6-nonyl- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 63992-49-4
VCID: VC0534682
InChI: InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-16(15)17/h11-13,17H,3-10H2,1-2H3
SMILES: CCCCCCCCCC1=C(C=C(C=C1)C)O
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol

m-Cresol, 6-nonyl-

CAS No.: 63992-49-4

Cat. No.: VC0534682

Molecular Formula: C16H26O

Molecular Weight: 234.38 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-Cresol, 6-nonyl- - 63992-49-4

Specification

CAS No. 63992-49-4
Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
IUPAC Name 5-methyl-2-nonylphenol
Standard InChI InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-16(15)17/h11-13,17H,3-10H2,1-2H3
Standard InChI Key HYAMSKRJESVFDG-UHFFFAOYSA-N
SMILES CCCCCCCCCC1=C(C=C(C=C1)C)O
Canonical SMILES CCCCCCCCCC1=C(C=C(C=C1)C)O
Appearance Solid powder

Introduction

Structural Characteristics and Molecular Profile

Molecular Architecture

The compound's core structure consists of a phenolic ring with methyl (-CH₃) and nonyl (-C₉H₁₉) substituents at positions 3 and 2, respectively, yielding the IUPAC name 5-methyl-2-nonylphenol . Key structural identifiers include:

  • Molecular Formula: C₁₆H₂₆O

  • SMILES Notation: CCCCCCCCCC1=C(C=C(C=C1)C)O

  • InChI Key: HYAMSKRJESVFDG-UHFFFAOYSA-N

The extended alkyl chain induces significant hydrophobicity, with computational models predicting a logP value of ~6.2, suggesting high lipid solubility .

Synthesis and Production Methods

Chemical Synthesis Pathways

Industrial production typically employs Friedel-Crafts alkylation of m-cresol with nonyl halides, though specific protocols remain proprietary. Key challenges include:

  • Regioselective control to prevent ortho/para alkylation

  • Separation of positional isomers

  • Catalyst optimization for energy efficiency

Recent patents describe improved yields (78-82%) using zeolite catalysts under moderate temperatures (120-150°C) .

Biotechnological Innovations

While direct biosynthesis of 6-nonyl-m-cresol remains unreported, breakthroughs in microbial m-cresol production provide foundational insights:

ParameterAspergillus nidulans Strain Saccharomyces cerevisiae
Maximum Titer (g/L)2.030.45
Carbon SourceStarchGlucose
Tolerance Threshold2.5 g/L0.8 g/L

The fungal platform achieved 2.03 g/L m-cresol via:

  • Heterologous Pathway Engineering:

    • Co-expression of patK (6-methylsalicylic acid synthase)

    • patG (decarboxylase) from Aspergillus clavatus

  • Fed-Batch Optimization:

    • Maintained dissolved oxygen >30%

    • pH stability at 6.2 ± 0.3

This demonstrates the potential for adapting microbial systems to produce alkylated cresols through pathway engineering.

Physicochemical Properties

Experimental and predicted data reveal critical characteristics:

Collision Cross-Section Analysis

Ion mobility spectrometry predictions for major adducts :

Adductm/zCCS (Ų)
[M+H]⁺235.20564158.7
[M+Na]⁺257.18758171.1
[M-H]⁻233.19108161.1

These values assist in mass spectrometry identification and purity assessment during synthesis.

Thermal and Solubility Profile

While direct data for 6-nonyl-m-cresol is limited, analogous compounds suggest:

  • Melting Point: 42-48°C (based on 6-ethyl-m-cresol)

  • Boiling Point: 290-310°C (estimated from vapor pressure models)

  • Water Solubility: <0.1 mg/L at 25°C

Industrial Applications

Surfactant Intermediate

The compound's amphiphilic structure enables its use in:

  • Nonionic Surfactants: Ethoxylated derivatives (EO=9-12) show HLB values of 12-14, suitable for emulsion stabilization

  • Lubricant Additives: Improves oxidative stability in synthetic oils up to 220°C

Polymer Chemistry

Functioning as:

  • Radical Scavenger: Extends polypropylene lifespan by 40% at 0.3 wt% loading

  • Plasticizer: Reduces glass transition temperature (Tg) of PVC by 18°C at 15 phr concentration

Toxicological and Environmental Considerations

Acute Toxicity Profiles

While specific data for 6-nonyl-m-cresol is unavailable, structural analogs provide insights:

Parameterm-Cresol 6-tert-Butyl-m-cresol
Oral LD₅₀ (Rat)620 mg/kg320-800 mg/kg
Dermal LD₅₀ (Rabbit)750 mg/kg>2000 mg/kg
Aquatic ToxicityEC₅₀ 4.7 mg/LEC₅₀ 12 mg/L

Notable hazards include:

  • Skin Corrosion: Full thickness damage observed within 3-minute exposure

  • Environmental Persistence: Estimated half-life >60 days in sediment

Emerging Research Directions

Microbial Metabolic Engineering

Recent advances in Aspergillus systems suggest strategies for sustainable production :

  • Promoter Optimization:

    • Replacement of native patK promoter with inducible P₁₁₀₀ increased flux 3.2-fold

  • Gene Dosage Effects:

    • Multi-copy integration boosted titers from 0.87 to 1.29 g/L

Computational Modeling

Molecular dynamics simulations predict:

  • Membrane Permeability: LogD₇.₄ = 5.8 ± 0.3, favoring blood-brain barrier penetration

  • Receptor Binding: Moderate affinity (Kᵢ = 2.3 μM) for estrogen-related receptor γ

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